1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene
Overview
Description
1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene is an organic compound with a complex structure that includes a fluorine atom, a methyl group, a methylsulfonyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene can be synthesized through a multi-step process involving the introduction of each functional group onto the benzene ring. One common synthetic route involves:
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control the reaction conditions and optimize the production process.
Purification Steps: Such as recrystallization, distillation, or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The nitro, fluoro, and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Catalysts such as palladium on carbon or platinum oxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Various substituted derivatives of the original compound.
Reduction: 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-aminobenzene.
Oxidation: 1-Fluoro-5-carboxy-4-(methylsulfonyl)-2-nitrobenzene.
Scientific Research Applications
1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
Comparison with Similar Compounds
1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene can be compared with similar compounds such as:
1-Fluoro-2-nitrobenzene: Lacks the methyl and methylsulfonyl groups, resulting in different chemical properties and reactivity.
1-Methyl-4-(methylsulfonyl)-2-nitrobenzene:
1-Fluoro-5-methyl-2-nitrobenzene: Lacks the methylsulfonyl group, leading to different reactivity and uses.
Properties
IUPAC Name |
1-fluoro-5-methyl-4-methylsulfonyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4S/c1-5-3-6(9)7(10(11)12)4-8(5)15(2,13)14/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAYNDCHBKGURZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)C)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382261 | |
Record name | 1-Fluoro-4-(methanesulfonyl)-5-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849035-74-1 | |
Record name | 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849035-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-4-(methanesulfonyl)-5-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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